molecular formula C14H12N4O4 B167399 o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone CAS No. 1773-44-0

o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone

Cat. No.: B167399
CAS No.: 1773-44-0
M. Wt: 300.27 g/mol
InChI Key: QUIFNJPMGQCNMH-DHDCSXOGSA-N
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Description

o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone (CAS: 1773-44-0), is a derivative of o-tolualdehyde (2-methylbenzaldehyde) formed via condensation with 2,4-dinitrophenylhydrazine (DNPH). Its molecular formula is C₁₄H₁₂N₄O₄, with a molecular weight of 300.27 g/mol . Structurally, it consists of an o-tolualdehyde moiety linked to the DNPH group through a hydrazone bond (–NH–N=CH–). This compound is primarily utilized as a reagent for detecting and quantifying carbonyl compounds (aldehydes/ketones) in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and spectrophotometric methods .

Properties

CAS No.

1773-44-0

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

N-[(Z)-(2-methylphenyl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9-

InChI Key

QUIFNJPMGQCNMH-DHDCSXOGSA-N

SMILES

CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CC1=CC=CC=C1/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Biological Activity

o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

  • Molecular Formula : C14H12N4O4
  • Molecular Weight : 300.27 g/mol
  • Purity : Typically around 95% .

Hydrazones, including this compound, are known to exhibit a variety of biological activities due to their structural characteristics. The key functional group in hydrazones is the azomethine group (C=NNH2C=N-NH_2), which plays a crucial role in their reactivity and interaction with biological targets.

Antimicrobial Activity

Hydrazones have been reported to possess significant antimicrobial properties. A review highlighted that various hydrazones exhibit antibacterial, antifungal, and antiviral activities. Specifically, compounds derived from 2,4-dinitrophenylhydrazine have shown promising antifungal activity against several strains of Candida .

Table 1: Antifungal Activity of Hydrazones

CompoundTarget OrganismConcentration (μg/mL)Percent Inhibition
3gCandida tropicalis10041%
3hCandida glabrata20035%
FluconazoleCandida strains-Standard Control

Enzyme Inhibition

Research has indicated that o-Tolualdehyde can act as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. This inhibition is significant for applications in skin whitening and treatment of hyperpigmentation disorders. The compound was found to be a mixed-type inhibitor .

Case Studies

  • Antifungal Activity Study : A study synthesized various diarylhydrazones from 2,4-dinitrophenylhydrazine and tested their antifungal properties against multiple Candida strains. Compounds showed varying degrees of activity based on their structural modifications. Notably, compound 3g exhibited the highest inhibition rates against C. tropicalis .
  • Enzyme Inhibition Research : Another investigation focused on the inhibitory effects of o-tolualdehyde derivatives on tyrosinase activity. The results indicated that these compounds could serve as potential therapeutic agents for conditions related to excessive melanin production .

Structure-Activity Relationship (SAR)

The biological activity of hydrazones is often linked to their structural features. For instance:

  • The presence of halogen substituents on the aromatic ring enhances antifungal activity.
  • The position of these substituents (ortho vs para) can significantly affect the potency of the compound .

Table 2: Structure-Activity Relationship Insights

Substituent PositionActivity Level
OrthoModerate
ParaHigh

Scientific Research Applications

Applications in Analytical Chemistry

  • Derivatization of Carbonyl Compounds :
    o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone is primarily used for the derivatization of carbonyl compounds in various matrices. The reaction with 2,4-dinitrophenylhydrazine (DNPH) forms stable derivatives that can be analyzed using high-performance liquid chromatography (HPLC) . This method is crucial for determining the presence of aldehydes and ketones in environmental samples.
    Application Methodology Reference
    Derivatization of carbonylsReaction with DNPH followed by HPLC ,
    Analysis of formaldehyde emissionsSampling and derivatization with DNPH ,
  • Environmental Monitoring :
    The compound is utilized in methods for sampling and analyzing gaseous and particulate pollutants. For example, it is used to detect formaldehyde in air samples through its reaction with DNPH to form a dinitrophenylhydrazone derivative, which can then be quantified using HPLC .

Study 1: Detection of Carbonyl Compounds

A study conducted by the Environmental Protection Agency (EPA) demonstrated the effectiveness of using DNPH derivatives for detecting carbonyl compounds in various environmental samples. The method involved collecting air samples and analyzing them for carbonyls through HPLC after derivatization with DNPH. The results indicated a high sensitivity and specificity for detecting low concentrations of pollutants .

Study 2: Photolysis of o-Tolualdehyde

Research published in Environmental Science & Technology investigated the atmospheric degradation of o-tolualdehyde through photolysis. The study highlighted the compound's role as a precursor to secondary pollutants and its implications for air quality modeling . This research underscores the importance of monitoring o-tolualdehyde levels in urban environments.

Safety Considerations

This compound poses certain hazards:

  • Irritant : Causes irritation to skin and eyes upon contact.
  • Flammable : Must be handled with care to avoid fire hazards.
  • Carcinogenic Potential : As a derivative of DNPH, it should be treated with caution due to potential health risks associated with exposure .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features of o-tolualdehyde-DNPH with analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
Formaldehyde-DNPH C₇H₆N₄O₄ 210.15 1081-15-8 –CH=N–NH–, NO₂ (2,4-subst.)
o-Tolualdehyde-DNPH C₁₄H₁₂N₄O₄ 300.27 1773-44-0 –CH=N–NH–, NO₂, CH₃ (ortho)
2-Cyclohexen-1-one-DNPH C₁₂H₁₂N₄O₄ 276.25 1459-31-0 Cyclohexenone, –NH–N=CH–
2-Buten-1-one-DNPH C₁₆H₁₄N₄O₄ 326.31 7494-87-3 α,β-unsaturated ketone
N-(2,4-Dinitrophenyl)-N’-(2’,3’-dihydroxybenzylidene)-hydrazone C₁₃H₁₀N₄O₆ 342.25 Not provided Dihydroxybenzylidene, NO₂

Key Observations :

  • Electron-Withdrawing Groups: All derivatives feature nitro groups (NO₂), which enhance stability and UV-vis absorption for analytical detection .

Spectroscopic Data :

  • FT-IR : Stretching bands for C=O (1735–1747 cm⁻¹) and C=N (1596–1598 cm⁻¹) are consistent across hydrazones .
  • Elemental Analysis : Derivatives like those in Table 1 () show <1% deviation between theoretical and experimental C/H/N values .

Stability and Interference

  • Ozone Reactivity : DNPH derivatives react with ozone, forming byproducts (e.g., 2,4-dinitrophenylazide) that interfere with chromatographic analysis .
  • Thermal Stability : Melting points of hydrazones range from 231–274°C, with o-tolualdehyde-DNPH expected to fall within this range .

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing o-tolualdehyde, (2,4-dinitrophenyl)hydrazone, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via condensation of o-tolualdehyde with 2,4-dinitrophenylhydrazine (DNPH) in acidic ethanol under reflux (1 hour). Purification involves recrystallization from ethanol or methanol. Purity is confirmed via melting point analysis (195–198°C) and spectroscopic characterization (FT-IR for C=N stretching ~1600 cm⁻¹, UV-Vis for hydrazone absorbance at 360–400 nm) .

Q. Which analytical techniques are most reliable for characterizing o-tolualdehyde, (2,4-dinitrophenyl)hydrazone?

  • Methodological Answer :

  • X-ray crystallography resolves molecular geometry and hydrogen-bonding networks (e.g., C=O and N–H interactions) .
  • UV-Vis spectroscopy quantifies hydrazone formation via λmax at 360–400 nm .
  • HPLC or GC-MS identifies by-products (e.g., unreacted aldehyde or DNPH) .

Q. How does the reaction mechanism between DNPH and o-tolualdehyde proceed?

  • Methodological Answer : The reaction involves nucleophilic attack by DNPH’s hydrazine group on the aldehyde’s carbonyl carbon, forming a hydrazone via acid-catalyzed dehydration. The electron-withdrawing nitro groups in DNPH enhance electrophilicity of the carbonyl, accelerating reactivity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural analysis?

  • Methodological Answer : Use multivariate analysis (e.g., Partial Least Squares, PLS) to deconvolute overlapping signals, especially in mixtures. For example, PLS-UV has been applied to differentiate ortho, meta, and para isomers of tolualdehyde derivatives with 92–106% recovery . Computational tools like DFT simulations can model electronic transitions to assign ambiguous peaks .

Q. What strategies mitigate by-product formation during hydrazone synthesis?

  • Methodological Answer :

  • Optimize reaction time : Prolonged reflux (>1 hour) may degrade DNPH. Monitor via TLC.
  • Adjust pH : Excess acid (HCl) accelerates dehydration but may protonate DNPH, reducing reactivity. A pH 2–3 balance is ideal .
  • Use scavengers : Add molecular sieves to absorb water, shifting equilibrium toward hydrazone formation .

Q. How can computational modeling predict the mutagenic potential of this hydrazone?

  • Methodological Answer : Perform molecular docking to assess DNA intercalation propensity. Hydrazones with planar aromatic systems (e.g., DNPH derivatives) may intercalate into DNA base pairs, inducing mutations. Compare binding energies with known mutagenic hydrazones (e.g., phenylhydrazones) using tools like AutoDock .

Q. What environmental factors influence the stability of o-tolualdehyde, (2,4-dinitrophenyl)hydrazone?

  • Methodological Answer :

  • Photolysis : Solar UV radiation degrades the parent aldehyde (o-tolualdehyde) with a rate coefficient of 1.62–2.15 ×10⁻⁵ s⁻¹; hydrazone stability under light requires testing .
  • Thermal stability : Melting point (195–198°C) indicates decomposition above 200°C. Store at 2–8°C to prevent thermal degradation .

Q. Can this hydrazone act as a ligand in catalytic systems?

  • Methodological Answer : The 2,4-dinitrophenyl group’s electron-withdrawing properties may enhance metal coordination. Test coordination with transition metals (e.g., Zn²⁺ or Co²⁺) in oxidation reactions. For example, Co²⁺-hydrazone complexes catalyze o-xylene oxidation to o-tolualdehyde with >80% selectivity .

Q. How can in vitro assays evaluate the pharmacological risks of this compound?

  • Methodological Answer : Conduct Ames tests to assess mutagenicity via bacterial reverse mutation. Hydrazones with DNA-binding motifs (e.g., planar nitroaromatic groups) often show positive results . Cytotoxicity assays (e.g., MTT on HepG2 cells) quantify IC50 values, with EC50 < 100 µM indicating high toxicity .

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